

Analytical techniques for quantifying 5-Chloropyrimidine-2(1H)-thione

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Compound of Interest

Compound Name: 5-Chloropyrimidine-2(1H)-thione

CAS No.: 34772-97-9

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An In-Depth Guide to the Quantitative Analysis of **5-Chloropyrimidine-2(1H)-thione** for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

5-Chloropyrimidine-2(1H)-thione is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a key intermediate, its precise quantification is crucial for reaction monitoring, purity assessment of final products, and stability studies. The presence of this compound, even in trace amounts, can impact the safety, efficacy, and quality of active pharmaceutical ingredients (APIs).[1] This document provides a detailed guide to the primary analytical techniques for the robust and reliable quantification of **5-Chloropyrimidine-2(1H)-thione**, designed for researchers, scientists, and drug development professionals.

A key chemical feature of this molecule is its existence in a tautomeric equilibrium between the thione (amide) form and the thiol (enol) form, 5-chloro-2-mercaptopyrimidine.[2] This equilibrium can be influenced by solvent polarity and pH, a critical consideration when selecting and developing an analytical method. This guide will focus on the most prevalent and effective techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, with a brief overview of specialized electroanalytical methods.

Comparative Overview of Analytical Methodologies

The choice of an analytical method is contingent upon the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the required throughput and sensitivity.[3]

Technique	Principle	Advantages	Limitations	Best For
HPLC-UV	Differential partitioning between a stationary and mobile phase.	High resolution, specificity, and sensitivity. Well-established for pharmaceutical analysis and validation.[4]	Requires more complex instrumentation and longer analysis times than spectrophotometry.	Purity testing, stability studies, and quantification in complex matrices.[5]
GC-MS	Separation of volatile compounds followed by mass-based detection.	Excellent sensitivity and structural confirmation through mass fragmentation patterns.[6][7]	Requires derivatization for non-volatile compounds like pyrimidine thiones; high temperatures can cause degradation.	Trace-level analysis and impurity identification, provided a stable derivative can be formed.[8]
UV-Vis Spectrophotometry	Measurement of light absorption by the analyte.	Simple, rapid, and cost-effective.	Lacks specificity; susceptible to interference from other UV-absorbing compounds in the matrix.[3][9]	High-concentration assays of pure substances or simple mixtures.
Electroanalytical Methods	Measurement of electrochemical properties (e.g., oxidation potential).	Extremely high sensitivity for electroactive species, such as thiols.[10][11]	Can be affected by matrix components; less common for routine QC.	Specialized research requiring ultra-trace detection of the thiol tautomer.[12][13]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC is the cornerstone for the analysis of many pharmaceutical compounds and impurities due to its robustness and reliability. The method separates compounds based on their hydrophobicity, making it ideal for a molecule like **5-Chloropyrimidine-2(1H)-thione**.

Method validation should be performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity.^[14]

Principle of the Method

The analyte is dissolved in a suitable solvent and injected into the HPLC system. It travels through a column packed with a non-polar stationary phase (e.g., C18) propelled by a polar mobile phase. The analyte's interaction with the stationary phase causes it to be retained for a characteristic time (retention time), allowing for separation from other components. A UV detector measures the absorbance of the analyte as it elutes from the column, and the resulting peak area is proportional to its concentration.

Experimental Protocol: HPLC-UV Quantification

1. Instrumentation and Materials:

- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
- C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Analytical balance, volumetric flasks, and pipettes.
- HPLC-grade acetonitrile (ACN) and methanol (MeOH).
- HPLC-grade water.
- Phosphoric acid or formic acid for pH adjustment.
- Reference standard of **5-Chloropyrimidine-2(1H)-thione**.

2. Preparation of Solutions:

- Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and water (e.g., 60:40 v/v). If needed, adjust the aqueous phase to pH 3.0 with 0.1% phosphoric acid to ensure consistent ionization of the analyte.[15]
- Diluent: A mixture of Acetonitrile and water (50:50 v/v) is typically a good starting point.
- Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the diluent.
- Sample Solution: Accurately weigh the sample to be analyzed and dissolve it in the diluent to achieve a final concentration within the calibration range.

3. Chromatographic Conditions:

- Column: C18 (4.6 x 150 mm, 5 µm)
- Mobile Phase: Acetonitrile:Water (60:40 v/v)
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 30 °C
- Detection Wavelength: Determine the λ_{max} by scanning the standard solution (typically in the range of 250-320 nm for thiones). A wavelength of ~270 nm is a plausible starting point.
- Run Time: ~10 minutes

4. Analysis and Quantification:

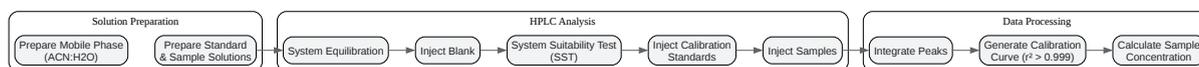
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Perform at least five replicate injections of a mid-range standard to check for system suitability (e.g., %RSD of peak area <2.0%).

- Inject the diluent (blank) to ensure no interfering peaks.
- Inject the calibration standards in increasing order of concentration.
- Construct a calibration curve by plotting the peak area against the concentration. A linear regression should yield a correlation coefficient (r^2) > 0.999.
- Inject the sample solutions.
- Calculate the concentration of **5-Chloropyrimidine-2(1H)-thione** in the sample using the linear regression equation from the calibration curve.

Hypothetical HPLC Method Validation Parameters

Parameter	Specification	Purpose
Specificity	No interference at the analyte's retention time.	To ensure the signal is solely from the analyte.[16]
Linearity	$r^2 > 0.999$ over the range (e.g., 1-50 $\mu\text{g/mL}$).	To demonstrate a proportional response to concentration.
Limit of Detection (LOD)	S/N ratio ≥ 3	The lowest concentration that can be detected.[17]
Limit of Quantification (LOQ)	S/N ratio ≥ 10	The lowest concentration that can be accurately measured. [17]
Accuracy (% Recovery)	98.0% - 102.0%	To measure the closeness of the results to the true value.
Precision (%RSD)	Repeatability: $\leq 2.0\%$; Intermediate: $\leq 3.0\%$	To assess the method's reproducibility.
Robustness	No significant change with minor variations (flow, temp).	To demonstrate the method's reliability under normal use.

HPLC Workflow Diagram



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Caption: HPLC-UV analysis workflow for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capability of gas chromatography with the detection power of mass spectrometry. For a semi-polar, moderately volatile compound like **5-Chloropyrimidine-2(1H)-thione**, derivatization is often necessary to increase its volatility and thermal stability, preventing decomposition in the hot injector port.

Principle of the Method

The analyte is first chemically modified (derivatized) to create a more volatile and thermally stable analogue. This derivative is injected into the GC, where it is vaporized and separated from other components in a long capillary column based on its boiling point and interaction with the column's stationary phase. As each component elutes, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint for identification and quantification.[6]

Experimental Protocol: GC-MS Quantification

1. Instrumentation and Materials:

- GC-MS system with a capillary column (e.g., DB-5ms or equivalent).
- Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
- Reaction vials, heating block, and analytical balance.

- High-purity helium as carrier gas.
- Solvents such as pyridine or acetonitrile (anhydrous).

2. Sample Preparation and Derivatization:

- Accurately weigh the sample or standard into a reaction vial.
- Add a small volume of anhydrous solvent (e.g., 100 μ L of pyridine) to dissolve the material.
- Add the derivatizing agent (e.g., 100 μ L of BSTFA).
- Seal the vial tightly and heat at 70 $^{\circ}$ C for 30-60 minutes to complete the silylation reaction.
- Cool the vial to room temperature before injection.

3. GC-MS Conditions:

- Column: DB-5ms (30 m x 0.25 mm ID, 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injector Temperature: 250 $^{\circ}$ C.
- Oven Program: Initial temp 100 $^{\circ}$ C, hold for 1 min, ramp to 280 $^{\circ}$ C at 15 $^{\circ}$ C/min, hold for 5 min.
- MS Transfer Line Temp: 280 $^{\circ}$ C.
- Ion Source Temp: 230 $^{\circ}$ C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full Scan (m/z 50-450) for identification and Selected Ion Monitoring (SIM) for quantification.

4. Analysis and Quantification:

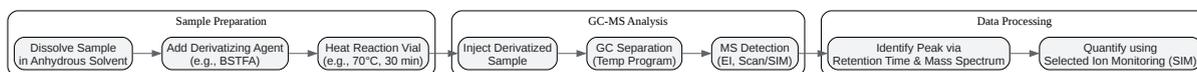
- Inject the derivatized sample into the GC-MS.

- Identify the peak corresponding to the derivatized analyte by its retention time and mass spectrum.
- For quantification, use SIM mode, monitoring characteristic ions of the derivatized analyte to enhance sensitivity and selectivity.
- Prepare and analyze a set of derivatized calibration standards to create a calibration curve based on the peak area of the selected ion.
- Calculate the concentration in the sample using the calibration curve.

Expected GC-MS Performance

Parameter	Typical Value
LOD	< 1 ng/mL
LOQ	1-5 ng/mL
Linearity (r^2)	> 0.995
Precision (%RSD)	< 15%

GC-MS Workflow Diagram



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Caption: GC-MS analysis workflow including derivatization.

UV-Vis Spectrophotometry

This technique offers a straightforward and rapid method for quantification, particularly useful for in-process controls or for analyzing relatively pure samples where interfering substances

are not a concern. The method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Principle of the Method

A solution of **5-Chloropyrimidine-2(1H)-thione** is placed in a cuvette, and a beam of UV-Vis light is passed through it. The instrument measures the amount of light absorbed by the solution at a specific wavelength (λ_{max}), where the analyte exhibits maximum absorption. This absorbance value is then used to determine the concentration by comparing it to a calibration curve prepared from standards of known concentrations.

Experimental Protocol: UV-Vis Quantification

1. Instrumentation and Materials:

- Double-beam UV-Vis spectrophotometer with quartz cuvettes (1 cm path length).
- Analytical balance, volumetric flasks, and pipettes.
- Spectroscopic grade solvent (e.g., ethanol or methanol).

2. Method Development & Analysis:

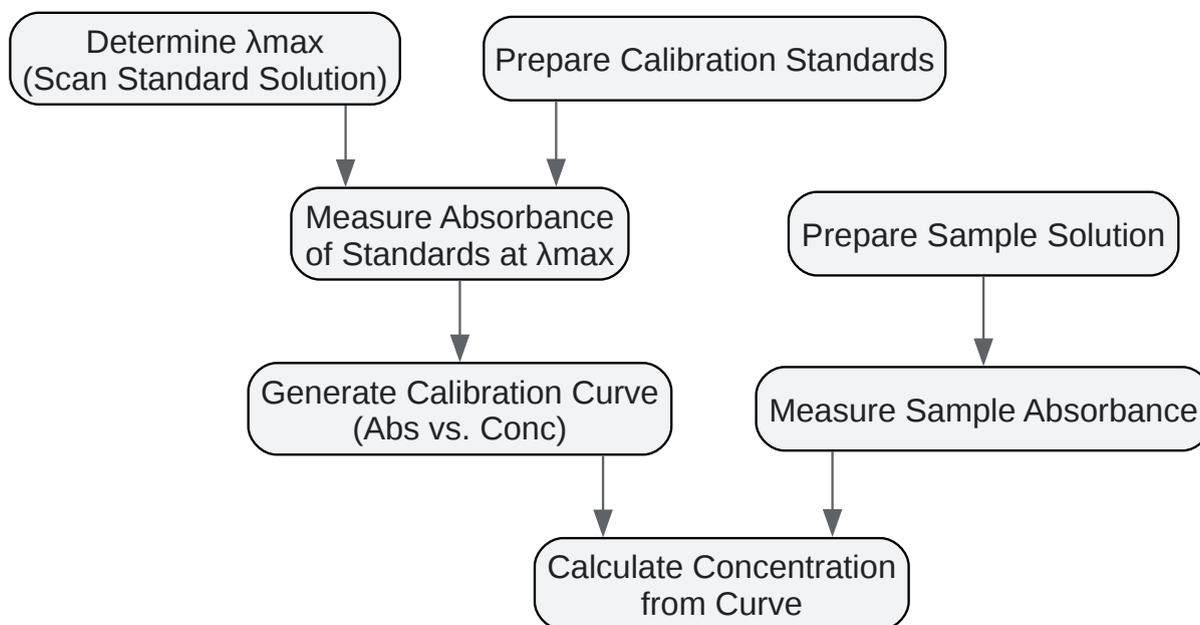
- Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the expected UV absorption region (e.g., ethanol).
- Determine λ_{max} : Prepare a dilute solution of the analyte (e.g., 10 $\mu\text{g/mL}$) and scan it across the UV range (e.g., 200-400 nm) against a solvent blank to find the wavelength of maximum absorbance (λ_{max}).
- Prepare Calibration Curve:
 - Prepare a stock solution (e.g., 100 $\mu\text{g/mL}$) of the reference standard.
 - Create a series of dilutions from the stock solution (e.g., 2, 4, 6, 8, 10 $\mu\text{g/mL}$).
 - Measure the absorbance of each standard at the predetermined λ_{max} .

- Plot absorbance versus concentration. The resulting graph should be linear and pass through the origin ($r^2 > 0.998$).^[9]
- Sample Analysis:
 - Prepare a solution of the unknown sample in the same solvent, ensuring the final concentration falls within the linear range of the calibration curve.
 - Measure its absorbance at λ_{max} .
 - Determine the concentration of the sample using the equation of the line from the calibration curve ($y = mx + c$, where y is absorbance and x is concentration).

Performance Characteristics

Parameter	Typical Specification
Linearity (r^2)	> 0.998
Precision (%RSD)	< 2.0%
Range	Dependent on molar absorptivity (e.g., 2-10 $\mu\text{g/mL}$)

UV-Vis Workflow Diagram



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Caption: UV-Vis spectrophotometry analysis workflow.

Conclusion

The quantification of **5-Chloropyrimidine-2(1H)-thione** can be successfully achieved using several analytical techniques.

- HPLC-UV stands out as the most versatile and robust method, ideal for quality control, stability testing, and impurity profiling in complex matrices, and its validation is well-supported by regulatory guidelines.[18][19]
- GC-MS offers unparalleled sensitivity and specificity for trace-level analysis but requires a dedicated derivatization step.
- UV-Vis Spectrophotometry provides a rapid and cost-effective solution for the analysis of pure materials or simple mixtures.

The selection of the optimal method should be guided by a thorough evaluation of the analytical objectives, sample characteristics, and available instrumentation. For all applications

within drug development, a properly validated method is paramount to ensuring data of the highest quality and integrity.[14][18]

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